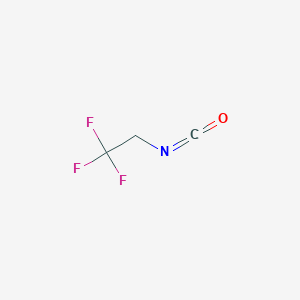

1,1,1-Trifluoro-2-isocyanatoethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-isocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOWUQLKOIACGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443303 | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-92-6 | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,1,1-Trifluoro-2-isocyanatoethane: Synthesis, Properties, and Applications

Introduction

1,1,1-Trifluoro-2-isocyanatoethane, also known as 2,2,2-trifluoroethyl isocyanate, is a pivotal fluorinated building block in modern organic synthesis. Its strategic importance lies in the presence of the highly reactive isocyanate functional group coupled with the unique physicochemical properties imparted by the trifluoroethyl moiety. The trifluoromethyl group is a well-established bioisostere for ethyl or ethoxy groups in medicinal and agricultural chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless oil.[1] Due to the high reactivity of the isocyanate group, it is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[1]

| Property | Value | Reference(s) |

| CAS Number | 371-92-6 | [1][2] |

| Molecular Formula | C₃H₂F₃NO | [1][2] |

| Molecular Weight | 125.05 g/mol | [1][2] |

| Appearance | Clear, colorless oil | [1] |

| Boiling Point | 89-91°C | [3] |

| Density | 1.61 g/cm³ | [3] |

| Refractive Index | 1.3037 | [3] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two primary pathways: the phosgenation of 2,2,2-trifluoroethylamine and the Curtius rearrangement of 3,3,3-trifluoropropionyl azide. The choice of method often depends on the availability of starting materials, scale, and safety considerations.

Phosgenation of 2,2,2-Trifluoroethylamine

The reaction of a primary amine with phosgene or a phosgene equivalent is a direct and common method for the synthesis of isocyanates. For laboratory-scale preparations, the use of triphosgene, a solid and safer alternative to gaseous phosgene, is preferred.

Causality of Experimental Choices: The reaction is typically run in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) to neutralize the HCl byproduct as it is formed, driving the reaction to completion and preventing the formation of the corresponding carbamoyl chloride and urea byproducts. Cooling the reaction mixture is crucial to control the exothermicity of the reaction and to minimize side reactions.

Experimental Protocol (Adapted from a similar procedure[2]):

-

A three-necked round-bottomed flask equipped with a mechanical stirrer is charged with 2,2,2-trifluoroethylamine hydrochloride, dichloromethane, and a saturated aqueous solution of sodium bicarbonate.

-

The biphasic mixture is cooled to 0°C in an ice bath with vigorous stirring.

-

Triphosgene (0.33 equivalents) is added portion-wise, ensuring the temperature remains below 5°C.

-

The reaction mixture is stirred vigorously at 0°C for 30 minutes after the addition is complete.

-

The mixture is then transferred to a separatory funnel, and the organic layer is collected.

-

The aqueous layer is extracted with additional portions of dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Curtius Rearrangement of 3,3,3-Trifluoropropionyl Azide

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. This method is particularly useful as it proceeds with retention of configuration and is tolerant of a wide range of functional groups.[4]

Causality of Experimental Choices: The synthesis begins with the conversion of 3,3,3-trifluoropropionic acid or its corresponding acyl chloride to the acyl azide. Sodium azide is a common and effective azide source. The subsequent rearrangement is typically performed in an inert, high-boiling solvent to allow for the safe evolution of nitrogen gas and to trap the resulting isocyanate if desired.

Experimental Protocol:

-

Preparation of 3,3,3-Trifluoropropionyl Azide: To a solution of 3,3,3-trifluoropropionyl chloride in a suitable inert solvent such as acetone, sodium azide is added portion-wise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted.

-

Curtius Rearrangement: The crude 3,3,3-trifluoropropionyl azide is dissolved in a high-boiling inert solvent like toluene. The solution is heated to reflux, at which point the acyl azide smoothly rearranges to the isocyanate with the evolution of nitrogen gas.

-

Purification: After the reaction is complete (as indicated by the cessation of gas evolution), the solvent is removed by distillation. The resulting this compound is then purified by vacuum distillation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group, making it susceptible to attack by a wide range of nucleophiles.

General Reactivity with Nucleophiles

The primary reactions of isocyanates involve the addition of nucleophiles containing an active hydrogen atom, such as amines, alcohols, and water, to form substituted ureas, carbamates (urethanes), and carbamic acids (which typically decarboxylate to amines), respectively.

Applications in Bioactive Molecule Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used to prepare PDE5 inhibitors for erectile dysfunction and to synthesize indazolyl glucocorticoid receptor partial agonists.[5] The incorporation of the trifluoroethyl group can significantly enhance the biological activity and pharmacokinetic profile of the target molecules.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution. All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, respiratory protection is necessary.

-

Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a refrigerator (2-8°C) under an inert atmosphere.[1]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

- Onys'ko, P. et al. (2015).

- Tsai, J. H., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

-

Pharmaffiliates. (n.d.). 2,2,2-Trifluoroethyl Isocyanate. Retrieved from [Link]

- Google Patents. (n.d.). EP0712826A1 - 1,1,1-Trifluoroethane synthesis using a supported lewis acid.

-

ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Phosgenation Reactions with Phosgene from Triphosgene. Retrieved from [Link]

- Google Patents. (n.d.). WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from [Link]

Sources

- 1. 2,2,2-Trifluoroethyl acrylate (CAS 407-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3-Trifluoromethyl-4-nitrophenol (TFM)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 3-Trifluoromethyl-4-nitrophenol (TFM), a significant compound used primarily as a selective lampricide in the Great Lakes for controlling invasive sea lamprey populations.[1][2][3] Understanding the spectroscopic signature of TFM is crucial for its environmental monitoring, quality control, and in understanding its mechanism of action at a molecular level. This document delves into the core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical interpretations and practical experimental considerations.

Introduction to 3-Trifluoromethyl-4-nitrophenol (TFM)

3-Trifluoromethyl-4-nitrophenol, with the CAS number 88-30-2, is a halogenated nitrophenol.[4][5] Its effectiveness as a lampricide stems from its ability to uncouple mitochondrial oxidative phosphorylation, a process that is more pronounced in sea lamprey compared to other fish species, providing a degree of selectivity.[4] The chemical structure of TFM, featuring a phenol ring substituted with a trifluoromethyl group and a nitro group, gives rise to a unique spectroscopic profile that is instrumental in its identification and quantification.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of TFM in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TFM is characterized by distinct signals corresponding to the aromatic protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical shifts of these protons, causing them to appear at lower fields (higher ppm values).

Table 1: ¹H NMR Spectral Data for 3-Trifluoromethyl-4-nitrophenol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons | ||

| Data not explicitly available in search results | Phenolic Proton |

Note: Specific chemical shift values and coupling constants would be determined experimentally.

Experimental Protocol: Acquiring a ¹H NMR Spectrum of TFM

Caption: Workflow for ¹H NMR analysis of TFM.

Causality in Experimental Choices:

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for phenols due to its ability to solubilize the compound and the potential to observe the exchangeable phenolic proton.

-

Tuning and Shimming: These steps are essential to achieve high-resolution spectra, allowing for accurate determination of chemical shifts and fine splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the TFM molecule. The carbons attached to electronegative groups (nitro, trifluoromethyl, and hydroxyl) will be significantly deshielded.

Table 2: ¹³C NMR Spectral Data for 3-Trifluoromethyl-4-nitrophenol

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results | Aromatic Carbons |

| Data not explicitly available in search results | Trifluoromethyl Carbon |

Note: Specific chemical shift values would be determined experimentally. The carbon of the CF₃ group will exhibit a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of TFM will show characteristic absorption bands for the O-H, N-O, and C-F bonds.

Table 3: Key IR Absorption Bands for 3-Trifluoromethyl-4-nitrophenol

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3500 (broad) | O-H stretch (phenolic) |

| ~1520 and ~1340 | N-O asymmetric and symmetric stretch (nitro group) |

| ~1100-1300 | C-F stretch (trifluoromethyl group) |

Experimental Protocol: Acquiring an ATR-IR Spectrum of TFM

Caption: Workflow for GC-MS analysis of TFM.

Authoritative Grounding: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly sensitive method for the analysis of volatile and semi-volatile organic compounds like TFM.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantitative analysis. The aromatic system and the presence of chromophores like the nitro group in TFM result in strong UV absorption.

Table 5: UV-Vis Absorption Maxima for 3-Trifluoromethyl-4-nitrophenol

| Solvent/Condition | λmax (nm) |

| Acidic | 280 |

| 1% NaOH | 300, 395 |

| 95% Ethanol | 290 |

Data sourced from the PubChem database. [5] Experimental Protocol: Quantitative Analysis of TFM in Water by HPLC-UV

Caption: Workflow for HPLC-UV analysis of TFM.

Scientific Integrity: The use of a calibration curve generated from certified reference standards is a cornerstone of accurate quantitative analysis, ensuring the trustworthiness of the results. [6]

Conclusion

The spectroscopic and analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of 3-Trifluoromethyl-4-nitrophenol. From structural elucidation by NMR and IR to sensitive detection and quantification by MS and UV-Vis, these methods are indispensable for researchers and professionals working with this important environmental chemical. The provided protocols, grounded in established scientific principles, offer a reliable starting point for the successful analysis of TFM.

References

-

Great Lakes Inter-Tribal Council. (n.d.). What You Need to Know About TFM (3-Trifluoromethyl-4-Nitrophenol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

-

Oxford Academic. (2021). lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. Retrieved from [Link]

-

Great Lakes Fishery Commission. (n.d.). Resistance to 3-trifluoromethyl-4-nitrophenol (TFM) in sea lamprey. Retrieved from [Link]

-

Science.gov. (n.d.). lampricide 3-trifluoromethyl-4-nitrophenol tfm: Topics by Science.gov. Retrieved from [Link]

-

Hugo Flávio. (2025). The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) stimulates oxygen consumption by larval sea lamprey in. Retrieved from [Link]

-

US EPA. (n.d.). Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Retrieved from [Link]

-

University of Hertfordshire. (2025). 3-trifluoromethyl-4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Trifluoromethyl-4-nitrophenol (TFM) is the primary lampricide and is.... Retrieved from [Link]

Sources

- 1. glfc.org [glfc.org]

- 2. lampricide 3-trifluoromethyl-4-nitrophenol tfm: Topics by Science.gov [science.gov]

- 3. hugoflavio.com [hugoflavio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-Depth Technical Guide to the Reactivity of 1,1,1-Trifluoro-2-isocyanatoethane with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,1,1-trifluoro-2-isocyanatoethane (CF₃CH₂NCO), a key fluorinated building block, with a range of common nucleophiles. The presence of the highly electronegative trifluoromethyl group significantly influences the electrophilicity of the isocyanate moiety, impacting its reaction kinetics and pathways. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative reactivity data, detailed experimental protocols, and safety considerations. By understanding the nuances of these reactions, researchers can better leverage this versatile reagent in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Unique Profile of a Fluorinated Isocyanate

This compound, also known as 2,2,2-trifluoroethyl isocyanate, is a valuable reagent in organic synthesis, primarily due to the unique properties imparted by the trifluoromethyl (CF₃) group. This powerful electron-withdrawing group plays a critical role in modulating the reactivity of the adjacent isocyanate functional group. The inductive effect of the CF₃ group enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.[1] This heightened reactivity, combined with the metabolic stability and unique physicochemical properties that the trifluoroethyl motif can confer upon a molecule, makes this compound a reagent of significant interest in medicinal chemistry and materials science.[2]

This guide will explore the fundamental principles governing the reactivity of this fluorinated isocyanate with key nucleophiles, including amines, alcohols, thiols, and water. We will delve into the reaction mechanisms, kinetic considerations, and practical experimental protocols, providing a robust framework for its effective utilization in research and development.

The Electrophilic Nature of this compound

The core of this compound's reactivity lies in the electron-deficient nature of the isocyanate carbon atom. The strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly polarizes the N=C=O system, increasing the positive partial charge on the central carbon. This makes it a prime target for a wide array of nucleophiles.

}

Figure 1: Influence of the CF₃ group on the electrophilicity of the isocyanate carbon.

Reactions with Nucleophiles: A Comparative Overview

The reaction of this compound with nucleophiles follows a general addition mechanism, where the nucleophile attacks the electrophilic carbonyl carbon of the isocyanate group.[3] The general order of reactivity for common nucleophiles is:

Amines > Thiols > Alcohols > Water

This trend is governed by the nucleophilicity and basicity of the attacking species. Primary and secondary amines are highly reactive, followed by thiols, which are generally more nucleophilic than their corresponding alcohols. Water, being a weaker nucleophile, typically reacts at a slower rate.

Reaction with Amines: Formation of Trifluoroethyl Ureas

The reaction of this compound with primary and secondary amines is a rapid and highly exothermic process that yields substituted ureas.[3][4] This reaction is often quantitative and proceeds readily at room temperature without the need for a catalyst.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the isocyanate carbon, forming a zwitterionic intermediate. This is followed by a rapid proton transfer to yield the stable urea product.

}

Figure 2: General reaction pathway for the formation of trifluoroethyl ureas.

Experimental Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)-N'-phenylurea

-

Materials:

-

This compound

-

Aniline

-

Anhydrous diethyl ether

-

-

Procedure:

-

Dissolve aniline (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the desired N-(2,2,2-trifluoroethyl)-N'-phenylurea.

-

-

Validation:

-

Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the melting point of the product.

-

Reaction with Alcohols: Formation of Trifluoroethyl Carbamates (Urethanes)

The reaction with alcohols produces carbamates, also known as urethanes.[3] This reaction is generally slower than the reaction with amines and often requires elevated temperatures or a catalyst to proceed at a practical rate. Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[5][6]

Mechanism: The mechanism is similar to that with amines, involving the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. In catalyzed reactions, the catalyst can activate either the isocyanate or the alcohol, facilitating the nucleophilic addition. For instance, a tertiary amine can form a complex with the alcohol, increasing its nucleophilicity.

}

Figure 3: Catalyzed reaction of this compound with an alcohol.

Experimental Protocol: Synthesis of Ethyl N-(2,2,2-trifluoroethyl)carbamate

-

Materials:

-

This compound

-

Anhydrous ethanol

-

Triethylamine (catalyst)

-

Anhydrous toluene

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add anhydrous ethanol (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the desired ethyl N-(2,2,2-trifluoroethyl)carbamate.

-

-

Validation:

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Determine the boiling point of the purified product.

-

Reaction with Thiols: Formation of Trifluoroethyl Thiocarbamates

The reaction of isocyanates with thiols yields thiocarbamates. This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of sulfur.[7] The thiol-isocyanate reaction is often considered a "click" reaction due to its high efficiency, rapid rate, and lack of byproducts.[8] Basic catalysts, such as tertiary amines, can further accelerate this reaction by deprotonating the thiol to form the more nucleophilic thiolate anion.[7][9]

Mechanism: The reaction proceeds through the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isocyanate. The resulting intermediate then undergoes proton transfer to form the stable thiocarbamate product.

}

Figure 4: Reaction pathway for the formation of trifluoroethyl thiocarbamates.

Experimental Protocol: Synthesis of S-Phenyl N-(2,2,2-trifluoroethyl)thiocarbamate

-

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with a dilute acid solution (e.g., 1 M HCl) to remove excess triethylamine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Validation:

-

Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Reaction with Water: Hydrolysis and Subsequent Reactions

The reaction of this compound with water (hydrolysis) is a critical consideration, as isocyanates are generally moisture-sensitive. The initial reaction forms an unstable carbamic acid, which readily decarboxylates to yield 2,2,2-trifluoroethylamine and carbon dioxide.[3] The newly formed amine is highly nucleophilic and can then react with another molecule of the isocyanate to form a disubstituted urea.[3]

Mechanism: The hydrolysis proceeds in two main stages:

-

Nucleophilic attack of water on the isocyanate to form a carbamic acid intermediate.

-

Spontaneous decarboxylation of the carbamic acid to produce an amine and carbon dioxide.

-

The resulting amine then reacts with another equivalent of the isocyanate to form a symmetrical urea.

This reaction pathway highlights the importance of conducting reactions with this compound under anhydrous conditions to avoid the formation of unwanted urea byproducts and the loss of the starting material.

}

Figure 5: Hydrolysis of this compound and subsequent urea formation.

Quantitative Reactivity Comparison

| Nucleophile | Product | Relative Rate | Typical Conditions | Catalyst Required |

| Primary/Secondary Amine | Urea | Very Fast | 0 °C to Room Temp. | No |

| Thiol | Thiocarbamate | Fast | Room Temp. to Mild Heat | Optional (Base) |

| Alcohol | Carbamate | Moderate | Room Temp. to Reflux | Often |

| Water | Amine (transient) -> Urea | Slow to Moderate | Ambient | No |

Safety and Handling

Isocyanates are toxic and should be handled with extreme caution in a well-ventilated fume hood.[1][10] They are respiratory and skin sensitizers, and repeated exposure can lead to occupational asthma.[1]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber).

-

Eye Protection: Safety goggles and a face shield.

-

Lab Coat: A flame-resistant lab coat.

-

Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate cartridge for organic vapors is necessary.[10]

Handling and Storage:

-

Always work in a well-ventilated fume hood.

-

Store in a tightly sealed container in a cool, dry place, away from moisture.

-

In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a highly reactive and versatile building block for the introduction of the trifluoroethyl moiety into a wide range of molecules. Its enhanced electrophilicity, a direct consequence of the trifluoromethyl group, dictates its reactivity profile with nucleophiles. Amines react rapidly and exothermically, followed by thiols and then alcohols, with water posing a competing reaction pathway that must be managed. By understanding the underlying mechanisms and employing the appropriate reaction conditions and safety precautions outlined in this guide, researchers can effectively harness the synthetic potential of this valuable fluorinated reagent for applications in drug discovery, agrochemicals, and materials science.

References

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Jaman, Z., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Retrieved from [Link]

- Yu, X., & Cohen, S. M. (2016). Photocatalytic Metal-Organic Frameworks for Selective 2,2,2-Trifluoroethylation of Styrenes. Journal of the American Chemical Society, 138(38), 12320-3.

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

- Dyer, E., & Glenn, J. F. (1961). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of the American Chemical Society, 83(16), 3434-3437.

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

- Onys'ko, P. P., et al. (2015). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Journal of Fluorine Chemistry, 173, 1-5.

- Raspoet, G., et al. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 104(18), 4279-4286.

- Gacal, B., et al. (2011). Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes. Organometallics, 30(21), 5755-5761.

-

Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. PubMed Central. Retrieved from [Link]

-

Sander, R. (2023). Henry's Law Constants. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing isocyanates from primary amines which are not readily dissolved.

-

The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. Retrieved from [Link]

-

YouTube. (2019). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The reaction of fluorine atoms with methanol: yield of CH3O/CH2OH and rate constant of the. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance. Retrieved from [Link]

-

UPCommons. (n.d.). Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009). Chemical Kinetic Data Base for Combustion Chemistry. Part 2. Methanol. Retrieved from [Link]

-

PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. Retrieved from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Retrieved from [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Chemistry of Polythiols and Their Industrial Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isocyanates with alcohols. Retrieved from [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic comparison of 13 homogeneous thiol-X reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways†. Retrieved from [Link]

-

Study.com. (n.d.). Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a urethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide‐Based Multicomponent Reactions: A Concise Approach to 2‐Amino‐3‐perfluoroalkylfurans Using Methyl Perfluoroalk‐2‐ynoates as Fluorinated Building Blocks. Retrieved from [Link]

Sources

- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Polythiols and Their Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

Thermal stability and decomposition of 1,1,1-Trifluoro-2-isocyanatoethane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Trifluoro-2-isocyanatoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CF₃CH₂NCO) is a fluorinated organic compound that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can impart unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities in drug candidates. The highly reactive isocyanate group allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of ureas, carbamates, and other functional moieties.

However, the very features that make this compound attractive also necessitate a thorough understanding of its stability, particularly its response to thermal stress. Isocyanates are known for their reactivity and potential for hazardous decomposition, and the introduction of a trifluoromethyl group can influence the molecule's thermal behavior. This guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound, along with detailed experimental protocols for its characterization.

Anticipated Thermal Stability Profile

Based on the chemistry of analogous compounds, the thermal stability of this compound is expected to be influenced by several factors:

-

The Isocyanate Group: The -N=C=O group is inherently reactive and can undergo self-polymerization or react with atmospheric moisture, especially at elevated temperatures.[1]

-

The Trifluoromethyl Group: The strong carbon-fluorine bonds in the CF₃ group are generally stable. However, upon decomposition, the release of toxic fluoride-containing species is a significant concern, similar to the decomposition of other fluorinated ethanes which emit toxic fumes of fluorides when heated.[2][3]

-

The Ethane Backbone: The C-C and C-H bonds of the ethane backbone are susceptible to cleavage at high temperatures.

It is anticipated that the decomposition of this compound will be an exothermic process.[1] The onset of decomposition is likely to be a critical parameter for safe handling and storage.

Potential Decomposition Pathways

While the specific decomposition mechanism for this compound requires experimental elucidation, several potential pathways can be postulated based on the known chemistry of isocyanates and fluorinated compounds.

-

Isocyanate Trimerization: A common reaction for isocyanates at elevated temperatures is the formation of a stable isocyanurate ring. This is a trimerization reaction that can be catalyzed by heat, bases, or certain metal compounds.

-

Decarboxylation: At higher temperatures, the isocyanate group can decompose to a nitrene intermediate with the loss of carbon monoxide. The highly reactive nitrene can then undergo various secondary reactions.

-

Elimination of Hydrogen Fluoride: A plausible decomposition route involves the elimination of hydrogen fluoride (HF) to form a fluorinated vinyl isocyanate. This is analogous to the dehydrochlorination seen in the pyrolysis of chlorinated ethanes.[4]

-

Radical Chain Decomposition: At very high temperatures, homolytic cleavage of C-C, C-H, or C-N bonds can initiate radical chain reactions, leading to a complex mixture of smaller, potentially hazardous, gaseous products. These products could include hydrogen fluoride, hydrogen cyanide, and various fluorinated hydrocarbons.[3]

The following diagram illustrates a potential high-level decomposition workflow:

Caption: Experimental workflow for the thermal characterization of this compound.

Anticipated Quantitative Data Summary

The following table summarizes the hypothetical quantitative data that would be obtained from TGA and DSC analyses. These values are for illustrative purposes and must be determined experimentally.

| Parameter | Technique | Anticipated Value | Significance |

| Onset of Decomposition (Tonset) | TGA | 150 - 200 °C | Indicates the temperature at which significant weight loss begins. |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | 200 - 250 °C | The temperature of the maximum rate of decomposition. |

| Residual Mass @ 600 °C | TGA | < 10% | Indicates the extent of volatilization of decomposition products. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | -150 to -300 J/g | A negative value indicates an exothermic decomposition, highlighting potential thermal hazards. |

Safety and Handling Considerations

Given the anticipated reactivity and decomposition products of this compound, strict safety protocols must be followed:

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. [5][6]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, moisture, and incompatible materials such as acids, alcohols, and amines. [7]* Thermal Processes: When heating this compound, it is crucial to have a thorough understanding of its thermal stability profile to avoid uncontrolled exothermic decomposition. Reactions should be conducted with appropriate temperature control and pressure relief systems.

-

Decomposition Products: The potential for the release of toxic and corrosive gases like hydrogen fluoride and hydrogen cyanide upon decomposition necessitates the use of appropriate scrubbing or containment systems for any off-gases. [3]

Conclusion

This compound is a promising but reactive chemical entity. A comprehensive understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in research and development. This guide has provided a projected overview of its thermal properties and detailed experimental protocols for their determination. It is imperative that researchers and scientists conduct thorough experimental evaluations to validate these projections and establish safe operating limits for any process involving this compound.

References

-

PubChem. (n.d.). 2-Chloro-1,1,1-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Health and Safety Executive. (1999). MDHS25/3 Organic isocyanates in air. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

CentAUR. (n.d.). Fluoride degradable and thermally debondable polyurethane based adhesive. University of Reading. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC curves obtained via nonlinear fitting for the isocyanate excess mixture of ingredients (NCO: OH = 1:1.5). Retrieved from [Link]

- Google Patents. (n.d.). CN101696148B - Method for preparing 1,1,1-trifluoro-2-chloroethane.

-

ACS Publications. (2026). Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. Retrieved from [Link]

-

Airgas. (2018). Safety Data Sheet - Halocarbon 143a (1,1,1-Trifluoroethane). Retrieved from [Link]

-

RSC Publishing. (n.d.). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermal characteristics of control and blend specimens prepared with different NCO to OH ratios. Retrieved from [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

- 1. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 2. 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-isocyanatoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Edged Sword of a Potent Reagent

1,1,1-Trifluoro-2-isocyanatoethane is a highly reactive organofluorine compound of increasing interest in the synthesis of novel pharmaceutical agents and advanced materials. Its trifluoromethyl group imparts unique electronic properties and metabolic stability to target molecules, while the isocyanate moiety serves as a versatile handle for a variety of chemical transformations. However, the very reactivity that makes this compound a valuable synthetic building block also presents significant safety and handling challenges. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the safety considerations and best practices for the handling of this compound, drawing upon established safety protocols for isocyanates and structurally related fluorinated compounds.

I. Hazard Identification and Risk Assessment: Understanding the Threat

A. The Isocyanate Threat: A Potent Sensitizer

The isocyanate group (-N=C=O) is notoriously reactive and poses the most significant health risks. Isocyanates are powerful irritants to the mucous membranes of the eyes, gastrointestinal tract, and respiratory system.[1] Acute inhalation can lead to coughing, wheezing, shortness of breath, and headaches. Direct contact with the skin or eyes can result in severe irritation, blistering, and swelling.

The most insidious danger of isocyanates is their potential to act as sensitizers. Initial or prolonged exposure, even at low concentrations, can lead to the development of occupational asthma and dermatitis. Once sensitized, an individual may experience severe allergic reactions upon subsequent exposure to even minute quantities of the substance.

B. The Fluorinated Alkane Contribution: Volatility and Thermal Decomposition

The 1,1,1-trifluoroethane backbone contributes to the compound's volatility. This property increases the risk of inhalation exposure. Furthermore, halogenated aliphatic compounds can be moderately to very reactive.[2] While generally less reactive as more hydrogens are replaced with halogens, they are incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]

Upon heating, fluorinated organic compounds can decompose, releasing toxic and corrosive fumes such as hydrogen fluoride and phosgene.[1][3]

C. Reactivity with Protic Solvents: A Hidden Danger

A critical and often underestimated hazard of isocyanates is their vigorous reaction with water and other protic solvents (e.g., alcohols, amines). This reaction produces an amine and carbon dioxide gas.[2] In a sealed container, the generation of CO2 can lead to a dangerous buildup of pressure, potentially resulting in container rupture and the explosive release of the hazardous contents.

II. Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

Given the significant hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

A. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood with a verified face velocity of at least 100 feet per minute.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]

-

Inert Atmosphere: For reactions and storage, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

B. Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves such as nitrile or butyl rubber.[4] | Provides a barrier against skin contact and absorption. Standard disposable gloves are often not sufficient. |

| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation. |

| Skin and Body Protection | A lab coat, and for larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn. | Prevents skin contact with the chemical. |

| Respiratory Protection | A NIOSH-approved respirator is essential. For most applications, a full-face respirator with organic vapor cartridges and particulate pre-filters is recommended. In situations with the potential for high concentrations, a supplied-air respirator provides the highest level of protection. | Protects against inhalation of vapors and aerosols, which is a primary route of exposure and can lead to sensitization. |

III. Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict protocols for handling and storage is paramount to ensuring a safe working environment.

A. Handling Procedures

-

Avoid Inhalation and Contact: Always handle this compound in a chemical fume hood.[5] Avoid breathing vapors or mists and prevent contact with skin and eyes.[5]

-

Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.

-

Use of Non-Sparking Tools: Employ non-sparking tools to minimize the risk of ignition.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

B. Storage Requirements

-

Cool, Dry, and Well-Ventilated: Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4]

-

Moisture-Free Environment: Due to its reactivity with water, it is crucial to store this compound in a moisture-free environment. Use of a desiccator or a dry box is recommended.

-

Incompatible Materials: Store away from incompatible materials, including strong oxidizing agents, acids, bases, and protic solvents.[2][5]

-

Container Integrity: Keep containers tightly closed when not in use.[5] Regularly inspect containers for any signs of damage or leaks.[4]

IV. Emergency Procedures: Preparedness and Response

In the event of an emergency, a well-defined and practiced response plan is crucial.

A. Spills and Leaks

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

-

Personal Protection: Before attempting any cleanup, don appropriate PPE, including respiratory protection.

-

Containment: For small spills, absorb the material with an inert, dry absorbent such as sand, vermiculite, or a commercial absorbent. Do not use combustible materials like sawdust.

-

Neutralization: After absorption, the spilled material should be neutralized. A common neutralizing solution is a mixture of 5-10% sodium carbonate, 0.2-1% liquid detergent, and 90-95% water. Another option is a solution of 3-8% concentrated ammonia, 0.2-1% liquid detergent, and 91-97% water. When using an ammonia-based solution, ensure adequate ventilation.

-

Collection and Disposal: Carefully collect the neutralized absorbent material into an open-top container. DO NOT SEAL THE CONTAINER. The neutralization reaction can continue to generate carbon dioxide, which can cause a pressure buildup and potential rupture of a sealed container. Allow the container to stand in a well-ventilated area for at least 24-48 hours before sealing and disposing of it as hazardous waste.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

B. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

V. Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern synthetic chemist. However, its utility is intrinsically linked to a deep understanding and respect for its hazardous properties. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this reactive molecule. A proactive and vigilant culture of safety is not merely a procedural requirement but a fundamental prerequisite for innovative and responsible scientific advancement.

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (Less than 10 mL)

-

Immediate Actions:

-

Alert personnel in the immediate vicinity.

-

Ensure the chemical fume hood is operational.

-

If the spill is outside the fume hood, evacuate the immediate area.

-

-

Donning PPE:

-

Put on a full-face respirator with organic vapor cartridges.

-

Don two pairs of nitrile or butyl rubber gloves.

-

Wear a lab coat and safety goggles.

-

-

Containment and Absorption:

-

Cover the spill with a generous amount of dry, inert absorbent material (e.g., vermiculite, sand).

-

-

Neutralization:

-

Slowly add a decontaminating solution (e.g., 5% sodium carbonate in water with a small amount of detergent) to the absorbent material. Be aware of potential gas evolution (CO2).

-

-

Collection:

-

Carefully scoop the mixture into an open-top, labeled waste container.

-

-

Decontamination of Surfaces:

-

Wipe the spill area with the decontaminating solution, followed by a water rinse.

-

-

Waste Handling:

-

Leave the waste container open in a fume hood for at least 24 hours to allow for the complete evolution of any generated gases before sealing for disposal as hazardous waste.

-

Visualizations

Caption: Workflow for the safe response to a small-scale spill.

Caption: Hierarchy of controls for managing chemical exposure.

References

-

PubChem. (n.d.). 2-Chloro-1,1,1-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2016). Safety Data Sheet: 2-Chloro-1-1-1-trifluoroethane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0714874A1 - Process for the production of 1,1,1-trifluoroethane.

-

U.S. Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for 1,1,1-Trifluoroethane (CASRN 420-46-2). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1,1-Trichloroethane. National Center for Biotechnology Information. Retrieved from [Link]

-

AFT. (n.d.). Emergency Procedures for OC Spray, Pepper Spray and Long-Range Acoustical Devices. Retrieved from [Link]

- Google Patents. (n.d.). EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,1,1-Trichloroethane. Retrieved from [Link]

-

European Industrial Gases Association. (n.d.). DOC136_24_Selection of Personal Protective Equipment. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trichloro-2,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101696148B - Method for preparing 1,1,1-trifluoro-2-chloroethane.

Sources

Commercial availability and suppliers of 1,1,1-Trifluoro-2-isocyanatoethane

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-isocyanatoethane for Advanced Research

This guide provides an in-depth analysis of this compound (CAS No. 371-92-6), a valuable reagent for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthesis, and key applications, with a focus on providing practical, field-proven insights to accelerate your research.

Introduction: The Strategic Value of the Trifluoroethyl Moiety

This compound, also known as 2,2,2-trifluoroethyl isocyanate, is a specialized building block that combines the unique properties of a trifluoromethyl group with the versatile reactivity of an isocyanate. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The isocyanate group (–N=C=O) is a powerful electrophile that readily reacts with a wide range of nucleophiles—such as alcohols, amines, and thiols—to form stable carbamate, urea, and thiocarbamate linkages, respectively. This dual functionality makes this compound an efficient tool for introducing the trifluoroethyl motif into complex molecules, enabling the rapid generation of novel chemical entities for drug discovery and materials science.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 371-92-6 | [1] |

| Molecular Formula | C₃H₂F₃NO | [1][2] |

| Molecular Weight | 125.05 g/mol | [1][2] |

| Appearance | Clear Colourless Oil | [1] |

| Synonyms | 2,2,2-Trifluoroethyl isocyanate; Isocyanic Acid 2,2,2-Trifluoroethyl Ester | [1][2] |

| Storage Conditions | 2-8°C Refrigerator, under inert atmosphere | [1] |

| Key Hazards | Highly flammable liquid and vapour; Toxic if swallowed, in contact with skin or if inhaled; Causes skin and serious eye irritation | [3] |

Commercial Availability and Supplier Evaluation

This compound is available from several specialized chemical suppliers. For researchers and drug development professionals, selecting the right supplier is a critical decision that impacts project timelines, budget, and data integrity. Key evaluation criteria should include purity, available quantities, lead time, and the quality of technical documentation provided (e.g., Certificate of Analysis).

The following diagram illustrates a logical workflow for selecting a suitable supplier.

Caption: A decision-making workflow for selecting a supplier for this compound.

Below is a comparative table of several commercial suppliers. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Available Quantities | Link |

| Oakwood Chemical | 371-92-6 | 250mg, 1g, 5g | [Link][4] |

| Pharmaffiliates | 371-92-6 | Inquiry-based | [Link][1] |

| Santa Cruz Biotechnology | 371-92-6 | Inquiry-based | [2] |

| Toronto Research Chemicals (TRC) | 371-92-6 | 100mg, 250mg, 500mg | [5][6] |

| AA Blocks | 371-92-6 | Inquiry-based | [Link][7] |

Synthesis and Mechanistic Insights

From a process chemistry perspective, understanding the synthesis of a key reagent is crucial for anticipating potential impurities and ensuring scalability. This compound is most commonly synthesized from its corresponding primary amine, 2,2,2-trifluoroethylamine. The classical and industrially relevant method for converting a primary amine to an isocyanate is through reaction with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).

The reaction proceeds via the formation of an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) upon heating or treatment with a base to yield the final isocyanate product.

Caption: A generalized workflow for the synthesis of this compound.

Representative Synthesis Protocol

The following protocol is a representative procedure based on established methods for isocyanate synthesis.[8] All operations must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), as both triphosgene and the isocyanate product are highly toxic.

-

Reaction Setup: A three-necked, oven-dried, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and an exhaust bubbler (containing aqueous sodium hydroxide to neutralize HCl gas) is charged with 2,2,2-trifluoroethylamine hydrochloride and an inert solvent (e.g., toluene).

-

Phosgenation: A solution of triphosgene in toluene is added dropwise to the stirred suspension at a controlled temperature (typically elevated, e.g., 80-100 °C). The reaction is highly exothermic and generates HCl gas.

-

Reaction Monitoring: The progress of the reaction is monitored by IR spectroscopy (disappearance of the amine salt, appearance of the strong isocyanate stretch at ~2260 cm⁻¹) or GC-MS.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to serve as an efficient agent for trifluoroethyl-carbamoylation. This reaction is fundamental in synthesizing a variety of compounds, including potential therapeutic agents and functionalized materials.

Caption: The relationship between the chemical properties of this compound and its applications.

Application in Anticancer Drug Research

Recent studies have demonstrated the potential of N-(3,3,3-trifluoroethyl)-N'-substituted ureas as anticancer agents. In one study, a series of these ureas, synthesized from the corresponding isocyanate, were tested against the NCI-60 human tumor cell line panel and showed moderate activity against leukemia, non-small cell lung cancer, and renal cancer cell lines.[9] This highlights the isocyanate's role as a key intermediate for generating libraries of bioactive compounds for high-throughput screening.

Detailed Protocol: Synthesis of a Benzyl N-(2,2,2-trifluoroethyl)carbamate

This protocol details a standard procedure for the formation of a carbamate from an alcohol, a cornerstone reaction for this reagent.

Objective: To synthesize benzyl N-(2,2,2-trifluoroethyl)carbamate by reacting this compound with benzyl alcohol.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Triethylamine (catalytic amount, e.g., 0.1 eq, optional but recommended)

-

Standard glassware (round-bottomed flask, magnetic stirrer, condenser)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottomed flask under a nitrogen atmosphere, add benzyl alcohol and anhydrous DCM. Begin stirring the solution.

-

Addition of Reagents: Add the catalytic amount of triethylamine to the solution. Slowly add this compound dropwise to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or by IR spectroscopy (disappearance of the isocyanate peak ~2260 cm⁻¹ and the alcohol O-H stretch, and appearance of the carbamate C=O stretch ~1700-1730 cm⁻¹).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure carbamate product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Isocyanates are a class of highly reactive and hazardous chemicals that require strict safety protocols.[3]

-

Inhalation Hazard: this compound is toxic if inhaled and can cause severe respiratory irritation.[3] All handling must be performed in a certified chemical fume hood.

-

Skin and Eye Contact: The compound is a severe skin and eye irritant.[3] Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat.

-

Moisture Sensitivity: Isocyanates react with water to produce an unstable carbamic acid which decomposes to an amine and carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers.[10] Always handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a cool, dry place.

-

Storage: Store in a refrigerator at 2-8°C as recommended.[1] Ensure the container is tightly sealed to prevent moisture ingress.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. Do not use water. Ventilate the area thoroughly.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3]

Conclusion

This compound is a potent and versatile reagent for the incorporation of the trifluoroethyl group into organic molecules. Its commercial availability from specialized suppliers, combined with its straightforward reactivity with nucleophiles, makes it an invaluable tool for medicinal chemists and materials scientists. By understanding its properties, synthesis, and safe handling protocols as outlined in this guide, researchers can effectively leverage this building block to advance their scientific objectives.

References

- Onys'ko, P. P., et al. (2015). Synthesis and some transformations of 1-chloro-2,2,2-trifluoroethyl isocyanate. Journal of Fluorine Chemistry, 173, 1–5. (Note: This reference discusses a related chloro-analog, providing context for the synthesis and reactivity of such compounds).

- Ausimont S.P.A. (1989). Process for preparing 1,1,1-trifluoro-2,2-dichloroethane.

-

Pharmaffiliates. CAS No : 371-92-6| Chemical Name : 2,2,2-Trifluoroethyl Isocyanate. Available at: [Link]

-

Oakwood Chemical. 2,2,2-Trifluoroethylisocyanate. Available at: [Link]

-

Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available at: [Link]

- Nowick, J. S., et al. (2002). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)

-

PubChem. Trifluoromethyl isocyanate. National Center for Biotechnology Information. Available at: [Link]

-

American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available at: [Link]

-

SafeWork NSW. Isocyanates technical fact sheet. Available at: [Link]

-

Airgas. SAFETY DATA SHEET: Halocarbon 143a (1,1,1-Trifluoroethane). Available at: [Link]

- Luzina, E. L., & Popov, A. V. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Bioorganic & medicinal chemistry letters, 25(15), 2963–2966.

-

AA Blocks. This compound. Available at: [Link]

-

Georganics. (2011). SAFETY DATA SHEET: 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE. Available at: [Link]

- Tsai, J. H., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 2,2,2-Trifluoroethylisocyanate [oakwoodchemical.com]

- 5. Buy Online CAS Number 371-92-6 - TRC - 2,2,2-Trifluoroethyl Isocyanate | LGC Standards [lgcstandards.com]

- 6. biomall.in [biomall.in]

- 7. aablocks.com [aablocks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,1,1-Trifluoro-2-isocyanatoethane: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-isocyanatoethane, also known as 2,2,2-trifluoroethyl isocyanate, is a valuable fluorinated building block in modern organic and medicinal chemistry. The presence of the trifluoroethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂F₃NO | [1] |

| Molecular Weight | 125.05 g/mol | [1] |

| CAS Number | 371-92-6 | [1] |

| Appearance | Clear, colorless oil | |

| Boiling Point | 55 °C (at 740 Torr) | |

| Density | 1.387 g/cm³ (at 27 °C) | |

| Solubility | Soluble in chloroform and methanol | |

| InChI Key | YQOWUQLKOIACGC-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of isocyanates can be achieved through various methods, with the choice of route often depending on the starting materials and desired scale. Common industrial methods for isocyanate production involve the reaction of primary amines with phosgene.[3] Alternative approaches include the reaction of organic halides with metal cyanates.

A general representation of the synthesis of an isocyanate from an organic halide is depicted below:

Caption: Formation of a substituted urea from this compound and a primary amine.

Applications in Drug Development

The incorporation of the 2,2,2-trifluoroethyl moiety via this compound is a key strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Synthesis of PDE5 Inhibitors

Synthesis of Bioactive Ureas and Carbamates

Substituted ureas and carbamates are prevalent motifs in a wide range of biologically active compounds. The reaction of this compound with various amines and alcohols provides a straightforward method for the synthesis of libraries of these compounds for high-throughput screening in drug discovery programs. For instance, N-(3,3,3-trifluoroethyl)-N'-substituted ureas have been synthesized and evaluated for their anticancer activity.

Experimental Protocol: General Procedure for the Synthesis of a Substituted Urea

The following is a representative, non-validated protocol for the reaction of this compound with a primary amine to illustrate the general methodology. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add this compound (1.05 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired substituted urea.

Sources

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-2-isocyanatoethane

For Researchers, Scientists, and Drug Development Professionals